molecular formula C10H12N2O B2625578 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1267425-11-5

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B2625578
M. Wt: 176.219
InChI Key: QDGKPFKTFXLSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that can be used for pharmaceutical testing . It is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which are useful as drug precursors or perspective ligands .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in an acidic solution . One-pot condensations of formaldehyde with CH acids and enamines can also afford new 4-unsubstituted derivatives of 2-oxo (thioxo)-1,2-dihydropyridine-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is characterized by a pyridine 2-oxo group in combination with a carbonitrile moiety . This structure enables cyanopyridines to be used as Pim-1 protooncogene inhibitors .


Chemical Reactions Analysis

The chemical reactions involving 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile are characterized by the carbonyl of the compound being protonated in the presence of H2SO4, which facilitates nucleophilic addition of a water molecule to it . Nitrile–ketenimine tautomerism is characteristic of a dicyanomethylene cyano group .

Scientific Research Applications

Synthesis and Characterization

Biological and Chemical Applications

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating potential use in medical applications (Ibraheem, Al-Majedy, Salim, & Al-Bayati, 2018).

  • Chemical Properties and Applications : The compound has been evaluated for its chemical properties, such as density, viscosity, and sound speed, in different solvents, which is critical for understanding its applications in chemical engineering and material science (Baluja & Talaviya, 2016).

  • Corrosion Inhibition : Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, which is significant for industrial applications (Saleh, Abd El Wanees, & Mustafa, 2018); (Ibraheem, 2019).

  • Tumor Cell Growth Inhibition : There are findings indicating that certain derivatives may inhibit tumor cell growth, offering avenues for cancer research (Abadi et al., 2010).

properties

IUPAC Name

1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8(2)7-12-5-3-4-9(6-11)10(12)13/h3-5,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGKPFKTFXLSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Citations

For This Compound
2
Citations
T Yogo, H Nagamiya, M Seto, S Sasaki… - Journal of medicinal …, 2016 - ACS Publications
We report herein the discovery and optimization of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one TYK2 inhibitors. High-throughput screening against TYK2 and JAK1–3 provided …
Number of citations: 23 pubs.acs.org
JM Cid, G Tresadern, G Duvey, R Lutjens… - Journal of Medicinal …, 2014 - ACS Publications
We previously reported the discovery of 4-aryl-substituted pyridones with mGlu2 PAM activity starting from the HTS hit 5. In this article, we describe a different exploration from 5 that led …
Number of citations: 56 pubs.acs.org

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